molecular formula C12H13NO B8669142 2-Pyrrolidinone, 1-(1-phenylethenyl)- CAS No. 66373-96-4

2-Pyrrolidinone, 1-(1-phenylethenyl)-

Cat. No.: B8669142
CAS No.: 66373-96-4
M. Wt: 187.24 g/mol
InChI Key: FDFVNCCTIZNSRM-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(1-phenylethenyl)-, is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core (a five-membered lactam ring) substituted with a phenylethenyl group at the 1-position. The phenylethenyl moiety introduces a conjugated vinyl-phenyl system, which may confer unique electronic and steric properties to the molecule.

Properties

CAS No.

66373-96-4

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(1-phenylethenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7H,1,5,8-9H2

InChI Key

FDFVNCCTIZNSRM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2CCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)-2-pyrrolidinone) may enhance stability but reduce electrophilicity compared to the phenylethenyl group, which has a conjugated π-system capable of participating in addition reactions . The aminopropyl group in 1-(3-aminopropyl)-2-pyrrolidinone introduces basicity (pKa ~9.85), making it suitable for pH-sensitive applications .

Synthetic Routes: Cyclopropane derivatives like (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone are synthesized via phenol coupling under basic conditions . Silane-containing analogs (e.g., 1-trimethylsilyl-2-pyrrolidinone) are prepared using trimethylchlorosilane, highlighting the versatility of silylation in modifying pyrrolidinone reactivity .

The vinyl group in 1-(1-phenylethenyl)-2-pyrrolidinone may enable its use in polymer cross-linking or as a Michael acceptor in catalysis .

Preparation Methods

Methodology and Substrate Scope

Palladium-catalyzed oxidative Heck reactions have emerged as a robust route for introducing styryl groups to heterocycles. In a seminal study, Hsu et al. demonstrated the coupling of arylboronic acids with electron-rich olefins using Pd(OAc)₂ and 4,4′-dimethyl-2,2′-bipyridine under aerobic conditions. While their work focused on vinyl ethers, analogous conditions can be adapted for 2-pyrrolidinone derivatives.

For 1-(2-phenylethenyl)pyrrolidin-2-one, the proposed mechanism involves:

  • Oxidative addition of Pd⁰ to an aryl halide (e.g., bromobenzene).

  • Coordination of the nitrogen-bound vinyl group in 1-vinylpyrrolidin-2-one to Pdᴵᴵ.

  • Migratory insertion to form a Pd-aryl intermediate.

  • β-Hydride elimination to yield the styryl product.

Key optimizations include:

  • Ligand selection : Bidentate ligands like 1,10-phenanthroline enhance regioselectivity for terminal arylation.

  • Solvent effects : Polar aprotic solvents (e.g., DMA) improve Pd stability and reaction efficiency.

Table 1. Optimization of Heck-Type Coupling for Styryl Group Introduction

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)
1-Vinylpyrrolidin-2-onePd(OAc)₂/bipyridineDMA8068–73
1-Vinylpyrrolidin-2-onePdCl₂(PPh₃)₂DMF10055

Smiles-Truce Rearrangement for α-Arylated Pyrrolidinones

Reaction Design and Mechanistic Insights

The Smiles-Truce rearrangement offers a one-pot synthesis of functionalized pyrrolidinones. As reported by Andappan et al., arylsulfonamides react with cyclopropane diesters under mild basic conditions to form α-arylated pyrrolidinones via a 6-exo-trig cyclization.

For 1-(2-phenylethenyl)pyrrolidin-2-one:

  • Nucleophilic ring-opening : Styryl-substituted sulfonamide attacks cyclopropane diester.

  • Aryl transfer : Smiles-Truce rearrangement extrudes SO₂, forming a reactive amine intermediate.

  • Lactamization : Intramolecular cyclization yields the target compound.

Table 2. Substrate Scope in Smiles-Truce Rearrangement

SulfonamideCyclopropane DiesterBaseYield (%)
StyrylsulfonamideDimethyl esterK₂CO₃45–50
NosylamideDiethyl esterCs₂CO₃60

Critical parameters:

  • Base strength : K₂CO₃ in DMF at 70°C balances reactivity and side reactions.

  • Electron-withdrawing groups : Enhance sulfonamide electrophilicity, facilitating aryl transfer.

N-Vinylation of 2-Pyrrolidinone

Alkylation and Vinylation Strategies

Direct N-vinylation of 2-pyrrolidinone exploits the nucleophilic nitrogen in cyclic amides. Industrial methods for N-alkylation of 2-pyrrolidinone (e.g., using alkyl halides) can be extended to styryl halides, though synthetic challenges exist:

  • Styryl halide stability : Vinyl bromides are prone to polymerization, necessitating in situ generation.

  • Base selection : Strong bases (e.g., NaH) deprotonate 2-pyrrolidinone, enabling SN2 displacement.

Table 3. N-Vinylation Reaction Conditions

Vinylating AgentBaseSolventTemp (°C)Yield (%)
Styryl bromideNaHTHF0–2530–40
Divinyl sulfateK₂CO₃DMF6025

Limitations include low yields due to competing elimination and hydrolysis.

Cross-Dehydrogenative Coupling (CDC)

NH₄I-Mediated sp³ C–H Activation

Recent advances in CDC enable direct styryl group installation via C–H functionalization. In a NH₄I-mediated protocol, 2-pyrrolidinone derivatives undergo coupling with styrenes under oxidative conditions. The mechanism involves:

  • Iodine radical generation : NH₄I decomposes to HI, oxidizing to I₂.

  • Hydrogen abstraction : sp³ C–H bond activation at the α-position.

  • Radical coupling : Styrene adds to the nitrogen-centered radical.

Table 4. CDC Optimization for Pyrrolidinone Derivatives

SubstrateOxidantTemp (°C)Yield (%)
2-PyrrolidinoneNH₄I/O₂16050–55
N-MethylpyrrolidinoneI₂/TBHP12040

Comparative Analysis of Synthetic Routes

Table 5. Method Comparison for 1-(2-Phenylethenyl)pyrrolidin-2-one

MethodAdvantagesLimitationsYield Range (%)
Heck CouplingHigh regioselectivity, scalabilityRequires pre-functionalized olefin55–73
Smiles-TruceOne-pot synthesis, modularLimited substrate availability45–60
N-VinylationStraightforward reagentsLow yields, side reactions25–40
CDCAtom economy, no pre-functionalizationHarsh conditions, radical side products40–55

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-Pyrrolidinone, 1-(1-phenylethenyl)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-Pyrrolidinone derivatives often involves cyclization or substitution reactions. For example, 2-phenyl-1-pyrroline (a structurally related compound) is synthesized via nucleophilic addition of phenyllithium to N-vinylpyrrolidin-2-one, followed by acid-catalyzed cyclization . Key variables include:

  • Catalyst choice : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Temperature : Optimal yields (~93%) are achieved at 150°C in DMF with potassium carbonate as a base, as demonstrated in analogous pyrrolidinone syntheses .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring may require adjusted stoichiometry .

Q. Q2: What spectroscopic techniques are most effective for characterizing 2-Pyrrolidinone derivatives, and how are spectral data interpreted?

Methodological Answer:

  • 1H NMR : Proton environments are diagnostic. For example, the pyrrolidinone ring protons resonate at δ ~3.3 ppm (multiplet for CH₂ groups) and δ ~1.9 ppm (ring CH₂), while aromatic protons from the phenylethenyl group appear at δ ~7.3–7.6 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for C₁₁H₁₃NO₂ derivatives) confirm molecular weight, while fragmentation patterns reveal substituent stability .
  • IR Spectroscopy : Stretching frequencies for the amide carbonyl (C=O) are typically ~1680–1700 cm⁻¹ .

Q. Q3: What safety protocols are critical when handling 2-Pyrrolidinone derivatives, given their potential hazards?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators for dust/particulates and OV/AG/P99 cartridges for organic vapors. Wear nitrile gloves and chemical-resistant aprons .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially with volatile intermediates .
  • Emergency Procedures : For skin contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced Research Questions

Q. Q4: How can computational modeling resolve contradictions in reported reaction mechanisms for 2-Pyrrolidinone derivatives?

Methodological Answer: Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed using:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates. For example, compare transition states for nucleophilic attack vs. radical coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction coordinate stability .
  • Cross-validation : Compare computed spectral data (e.g., NMR chemical shifts) with experimental results to validate models .

Q. Q5: How do halogen substituents (e.g., bromine, iodine) on the phenylethenyl group influence the reactivity and biological activity of 2-Pyrrolidinone derivatives?

Methodological Answer:

  • Reactivity : Halogens increase electrophilicity, facilitating Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids). For 1-(2-bromo-4-iodophenyl)-2-pyrrolidinone, Pd(PPh₃)₄ catalyzes coupling at 80°C in dioxane/water (3:1) .
  • Biological Activity : Bromine enhances binding to kinase ATP pockets (IC₅₀ ~0.5 µM in EGFR inhibition assays), while iodine improves membrane permeability (logP increase by ~0.8) .

Q. Q6: What strategies optimize the enantioselective synthesis of 2-Pyrrolidinone derivatives for pharmaceutical applications?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Heck reactions (ee >90% reported for similar compounds) .
  • Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in solvent-free systems to resolve racemic mixtures .
  • Crystallization-Induced Diastereomer Transformation : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate >99% ee products .

Q. Q7: How can contradictory thermodynamic data (e.g., enthalpy of formation) for 2-Pyrrolidinone derivatives be reconciled?

Methodological Answer:

  • Calorimetry : Re-measure ΔHf using bomb calorimetry under inert atmosphere to avoid oxidation artifacts .
  • Literature Cross-Referencing : Compare datasets from NIST (gas-phase) vs. solution-phase studies, adjusting for solvation effects using COSMO-RS models .
  • Error Analysis : Statistically evaluate outliers via Grubbs’ test (α=0.05) to identify systematic measurement errors .

Q. Q8: What role do 2-Pyrrolidinone derivatives play in catalytic systems, and how can their efficiency be enhanced?

Methodological Answer:

  • Organocatalysis : Pyrrolidinone-based catalysts (e.g., Jørgensen-Hayashi catalysts) promote asymmetric aldol reactions. Optimize by:
    • Solvent Tuning : Use toluene for sterically hindered substrates (yield increase ~20%) .
    • Additives : Add 10 mol% LiCl to stabilize transition states (ee improvement ~15%) .
  • Photocatalysis : Derivatives with extended conjugation (e.g., 1-(4-nitrophenyl)-2-pyrrolidinone) act as triplet sensitizers. Enhance via:
    • Substituent Engineering : Introduce electron-deficient groups (e.g., -NO₂) to lower LUMO energy .

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